Gadolinium-mcta

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

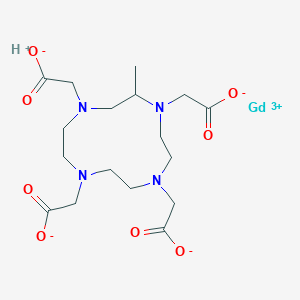

Gadolinium-mcta is a gadolinium-based compound primarily used in magnetic resonance imaging (MRI) as a contrast agent. Gadolinium, a rare earth metal, is known for its paramagnetic properties, which make it highly effective in enhancing the contrast of MRI images. The compound is designed to improve the visibility of internal body structures, aiding in the diagnosis of various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium-mcta typically involves the chelation of gadolinium ions with a macrocyclic ligand. One common method is the conjugation of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA) with gadolinium ions. The reaction is carried out in an aqueous solution, often using a cation exchange column to remove free gadolinium ions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the macrocyclic ligand, followed by the chelation with gadolinium ions under controlled conditions. The final product is purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Gadolinium-mcta undergoes various chemical reactions, including:

Oxidation: Gadolinium can be oxidized to form gadolinium oxide.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Ligand substitution reactions can occur, where the macrocyclic ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Requires reducing agents such as sodium borohydride.

Substitution: Ligand exchange can be facilitated by using different chelating agents under controlled pH and temperature conditions.

Major Products Formed

Oxidation: Gadolinium oxide.

Reduction: Reduced gadolinium complexes.

Substitution: New gadolinium-ligand complexes.

Scientific Research Applications

Gadolinium-mcta has a wide range of applications in scientific research:

Biology: Employed in the study of biological processes due to its paramagnetic properties.

Medicine: Widely used as a contrast agent in MRI to enhance the visibility of internal structures.

Industry: Utilized in the development of new materials and in the study of magnetic properties.

Mechanism of Action

Gadolinium-mcta exerts its effects through its paramagnetic properties. When introduced into the body, the gadolinium ions interact with nearby water molecules, altering their magnetic properties. This interaction enhances the contrast of MRI images, making it easier to distinguish between different tissues. The compound targets areas with high metabolic activity, such as tumors, due to their increased uptake of gadolinium .

Comparison with Similar Compounds

Similar Compounds

Gadoteric acid: Another gadolinium-based contrast agent used in MRI.

Gadobutrol: Known for its high relaxivity and stability.

Gadoteridol: A non-ionic gadolinium-based contrast agent

Uniqueness

Gadolinium-mcta is unique due to its macrocyclic structure, which provides greater stability and reduces the risk of gadolinium release into the body. This makes it safer for use in patients with compromised kidney function compared to linear gadolinium-based contrast agents .

Biological Activity

Gadolinium-based contrast agents (GBCAs) are extensively utilized in magnetic resonance imaging (MRI) to enhance the quality of diagnostic images. Among these, gadolinium-mcta (macrocyclic tetraacetic acid) is noted for its stability and lower toxicity compared to linear GBCAs. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and clinical implications.

Gadolinium ions (Gd³⁺) exhibit unique properties that make them effective as MRI contrast agents. The primary mechanism involves the reduction of proton relaxation times in surrounding tissues, which enhances the contrast in MRI images. This compound is designed to minimize the release of free gadolinium ions in the body, thus reducing potential toxicity.

- Chelation Stability : this compound forms a stable complex with gadolinium, preventing dissociation in physiological conditions. This stability is crucial for minimizing the risk of gadolinium accumulation in tissues and subsequent toxicity .

- Calcium Interaction : Gd³⁺ competes with calcium ions (Ca²⁺) due to their similar ionic radii, which can disrupt calcium-dependent cellular processes. This interaction may lead to various physiological disturbances, including effects on muscle contraction and neurotransmission .

2. Toxicity and Biological Fate

Despite its advantages, this compound is not without risks. The biological fate of gadolinium and its potential toxic effects have been subjects of extensive research.

- Nephrogenic Systemic Fibrosis (NSF) : Patients with compromised renal function are particularly at risk for NSF, a serious condition linked to gadolinium exposure. Studies indicate that macrocyclic agents like this compound have a lower incidence of NSF compared to linear agents .

- Tissue Accumulation : Research has shown that repeated administration of GBCAs can lead to gadolinium accumulation in brain tissues, particularly in patients undergoing multiple MRIs. This accumulation raises concerns about long-term neurological effects .

Table 1: Comparison of Gadolinium Agents

| Property | This compound | Linear GBCAs |

|---|---|---|

| Chelation Type | Macrocyclic | Linear |

| Stability | High | Lower |

| Risk of NSF | Lower | Higher |

| Tissue Accumulation Risk | Moderate | High |

3. Case Studies and Clinical Findings

Several studies have documented the biological effects and safety profiles of this compound:

- Study on Neuronal Tissue : A study by McDonald et al. found increased gadolinium levels in neuronal tissues following multiple administrations of GBCA, highlighting the potential for neurotoxicity .

- Histopathological Changes : Chen et al. observed significant histopathological changes in liver and kidney tissues in animal models treated with various GBCAs, suggesting that even macrocyclic agents can induce adverse effects under certain conditions .

- Clinical Observations : In patients with multiple sclerosis receiving repeated doses of gadodiamide (a linear GBCA), an increase in T1-weighted signal intensity was noted, indicating possible gadolinium deposition in the brain .

4. Conclusion

This compound represents a significant advancement in MRI contrast agents due to its macrocyclic structure and associated stability. While it offers advantages over linear GBCAs, such as reduced toxicity and lower risk of NSF, concerns regarding tissue accumulation and potential long-term effects remain pertinent. Ongoing research is essential to fully understand the biological activity and safety profile of this compound, ensuring its optimal use in clinical settings.

Properties

IUPAC Name |

gadolinium(3+);hydron;2-[4,7,10-tris(carboxylatomethyl)-6-methyl-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O8.Gd/c1-13-8-20(11-16(26)27)5-4-18(9-14(22)23)2-3-19(10-15(24)25)6-7-21(13)12-17(28)29;/h13H,2-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);/q;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQJHBCWAPKEIJ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27GdN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121777-46-6 |

Source

|

| Record name | Gd-Mcta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121777466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.